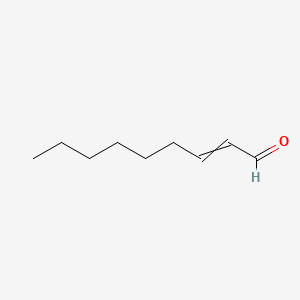
Non-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Non-2-enal is a natural product found in Anomala albopilosa, Aspalathus linearis, and other organisms with data available.
Aplicaciones Científicas De Investigación
Chemical Properties and Characteristics
Non-2-enal is a colorless to pale yellow liquid with a characteristic fatty odor. Its structure consists of a nine-carbon chain with a double bond between the second and third carbon atoms, making it a member of the medium-chain aldehydes. It is insoluble in water but soluble in organic solvents.
Food Industry Applications
Flavoring Agent
this compound is used as a flavoring agent in various food products due to its pleasant aroma reminiscent of citrus and cucumber. It has been detected in several foods, including oils, fruits, and vegetables, where it contributes to the overall flavor profile.
| Food Product | Concentration of this compound (ppm) |
|---|---|
| Olive oil | 0.5 - 1.5 |
| Avocado | 0.3 - 0.7 |
| Asparagus | 0.1 - 0.4 |
| Blackberries | 0.05 - 0.1 |
Biomarker Potential
Research indicates that this compound could serve as a potential biomarker for the consumption of specific foods, particularly those rich in fatty acids . Its presence may help in assessing dietary habits and food intake through metabolomic studies.
Fragrance Industry Applications
This compound is utilized in the fragrance industry for its unique scent profile. It is included in perfumes and scented products where a fresh, green note is desirable. The compound's stability and volatility make it suitable for various formulations.
Fragrance Composition Example
| Component | Percentage (%) |
|---|---|
| This compound | 10 |
| Linalool | 15 |
| Ethyl butyrate | 5 |
| Other components | 70 |
Health and Biological Research
Toxicological Studies
Recent studies have highlighted this compound's role as a uremic toxin, which can accumulate in individuals with chronic kidney disease . Chronic exposure to this compound may lead to renal damage and other health complications due to its reactive nature.
Mechanism of Action
this compound has been shown to interact with cellular pathways involved in oxidative stress, affecting the production of reactive oxygen species (ROS) within the kidneys . This interaction may contribute to various pathological conditions associated with kidney dysfunction.
Agricultural Applications
This compound has been identified as a plant metabolite found in various species such as Gossypium hirsutum (cotton) and Vaccinium macrocarpon (cranberry) . Its presence may play a role in plant defense mechanisms against pests and pathogens.
Case Studies
Case Study 1: Flavor Profile Analysis in Olive Oil
A study conducted on olive oil revealed that this compound concentration varied significantly depending on the extraction method used. Oils extracted using cold pressing exhibited higher levels of this compound compared to those extracted using heat methods, indicating its importance in preserving flavor integrity during processing .
Case Study 2: Health Implications in Chronic Kidney Disease
Research involving patients with chronic kidney disease showed elevated levels of this compound in their urine samples compared to healthy controls. This finding suggests that monitoring this compound levels could provide insights into kidney function and dietary influences on disease progression .
Propiedades
Número CAS |
30551-15-6 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
non-2-enal |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3 |
Clave InChI |
BSAIUMLZVGUGKX-UHFFFAOYSA-N |
SMILES |
CCCCCCC=CC=O |
SMILES canónico |
CCCCCCC=CC=O |
Densidad |
0.855-0.865 |
Key on ui other cas no. |
2463-53-8 |
Descripción física |
White to slightly yellow liquid; Powerful, penetrating fatty, violet aroma |
Pictogramas |
Irritant |
Solubilidad |
Soluble in most fixed oils; Insoluble in water Soluble (in ethanol) |
Sinónimos |
2(E)-nonenal 2-nonenal 2-nonenal, (cis)-isomer 2-nonenal, (trans)-isomer cis-2-nonenal trans-2-nonenal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















